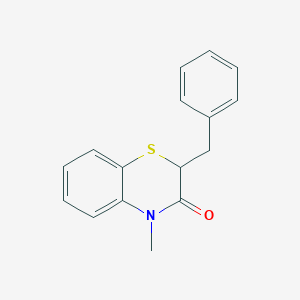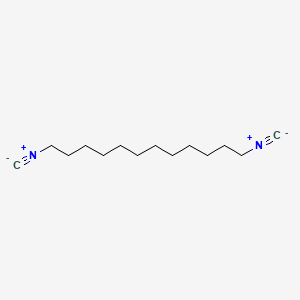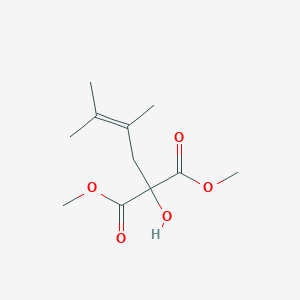
Dimethyl (2,3-dimethylbut-2-en-1-yl)(hydroxy)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2,3-dimethylbut-2-en-1-yl)(hydroxy)propanedioate is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2,3-dimethylbut-2-en-1-yl)(hydroxy)propanedioate typically involves a multi-step process. One common method includes the reaction of 2,3-dimethylbut-2-ene with dimethyl malonate in the presence of a base, such as sodium ethoxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2,3-dimethylbut-2-en-1-yl)(hydroxy)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2,3-dimethylbut-2-en-1-yl)(hydroxy)propanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl (2,3-dimethylbut-2-en-1-yl)(hydroxy)propanedioate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-2-butene: A related compound with similar structural features but different chemical properties.
Dimethyl malonate: Another related compound used in similar synthetic applications.
Uniqueness
Dimethyl (2,3-dimethylbut-2-en-1-yl)(hydroxy)propanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it an important subject of study and application.
Eigenschaften
CAS-Nummer |
82865-24-5 |
|---|---|
Molekularformel |
C11H18O5 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
dimethyl 2-(2,3-dimethylbut-2-enyl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C11H18O5/c1-7(2)8(3)6-11(14,9(12)15-4)10(13)16-5/h14H,6H2,1-5H3 |
InChI-Schlüssel |
WQDNWMNNVWOOME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)CC(C(=O)OC)(C(=O)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


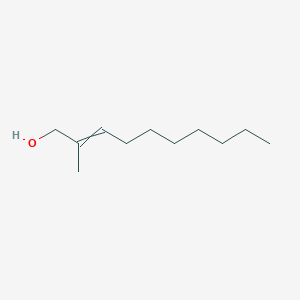
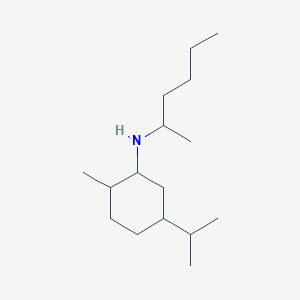

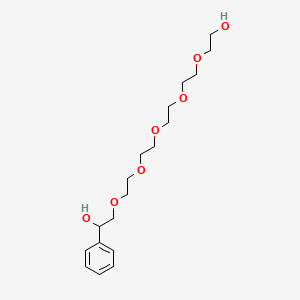
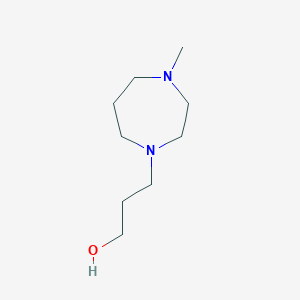

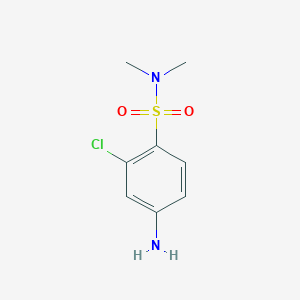
![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
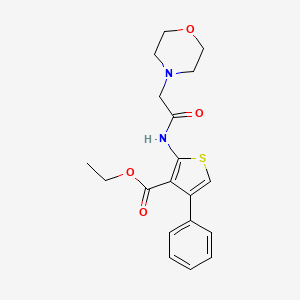
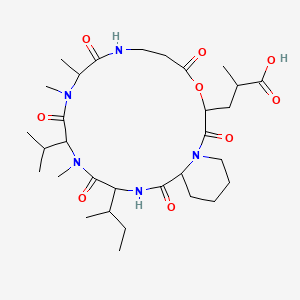
![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)

